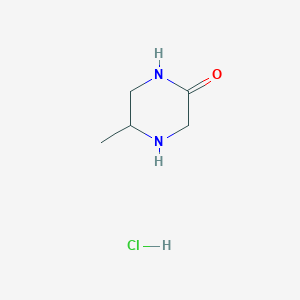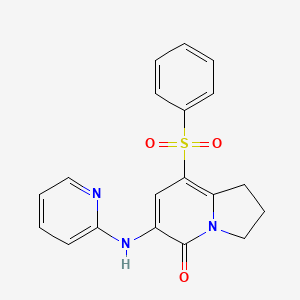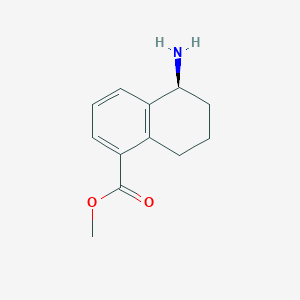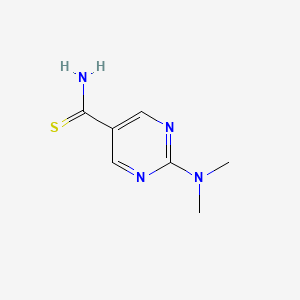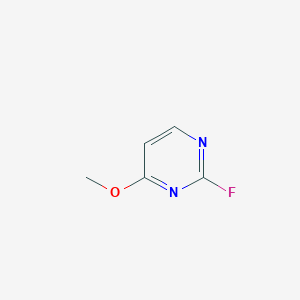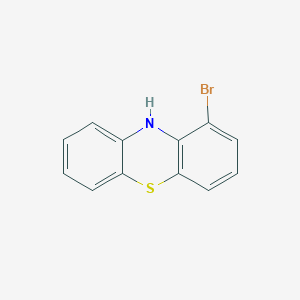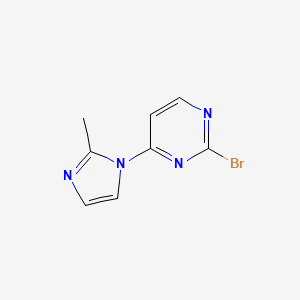
K 115 Hydrochloride;K-115 Hydrochloride;K115 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
K 115 Hydrochloride, also known as Ripasudil Hydrochloride, is a specific Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. It is primarily used for the treatment of glaucoma and ocular hypertension. This compound works by reducing intraocular pressure (IOP) through the enhancement of aqueous humor outflow via the trabecular meshwork .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of K 115 Hydrochloride involves the incorporation of a fluorine atom at the C4 position of the isoquinoline moiety and the chiral attachment of a methyl group to the C2’ position of the 1,4-diazepane moiety. This modification significantly enhances its pharmacological action compared to its precursor, fasudil .
Industrial Production Methods
Industrial production of K 115 Hydrochloride typically involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes multiple steps of chemical reactions, purification, and crystallization to obtain the final product in its hydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
K 115 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Aplicaciones Científicas De Investigación
K 115 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study ROCK inhibition and its effects on various biochemical pathways.
Biology: Investigated for its role in cellular signaling and cytoskeletal dynamics.
Medicine: Primarily used in the treatment of glaucoma and ocular hypertension. .
Industry: Utilized in the development of ophthalmic solutions and other pharmaceutical formulations.
Mecanismo De Acción
K 115 Hydrochloride exerts its effects by inhibiting the Rho-associated coiled-coil containing protein kinase (ROCK). This inhibition leads to the relaxation of the trabecular meshwork, thereby increasing the outflow of aqueous humor and reducing intraocular pressure. The molecular targets include ROCK1 and ROCK2, which are key regulators of smooth muscle contraction and cellular motility .
Comparación Con Compuestos Similares
Similar Compounds
Fasudil: Shares the same core structure but lacks the fluorine atom at the C4 position and the chiral methyl group at the C2’ position.
Y-27632: Another ROCK inhibitor with a different chemical structure but similar pharmacological effects.
Uniqueness
K 115 Hydrochloride is unique due to its enhanced selectivity and potency as a ROCK inhibitor. The specific structural modifications provide it with superior pharmacological properties compared to similar compounds like fasudil .
Propiedades
IUPAC Name |
4-fluoro-5-[(2-methyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S.ClH/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;/h2,4-5,9-11,17H,3,6-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBSKSLDBJBGEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

